
2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone
Overview
Description
2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 2-bromobenzaldehyde and 1-naphthylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
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Step 1: Formation of Schiff Base
- React 2-aminobenzamide with 2-bromobenzaldehyde in ethanol.
- Add a catalytic amount of acetic acid.
- Heat the mixture under reflux for several hours to form the Schiff base.
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Step 2: Cyclization
- Add 1-naphthylamine to the reaction mixture.
- Continue heating under reflux to promote cyclization and formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
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Substitution Reactions
- The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
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Oxidation and Reduction Reactions
- The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Use of nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
- Substituted derivatives with different functional groups replacing the bromine atom.
- Oxidized or reduced forms of the original compound, which may have altered biological properties.
Scientific Research Applications
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential to form new chemical entities.
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Biology
- Investigated for its potential as a biological probe to study cellular processes.
- Used in assays to understand its interaction with biological macromolecules.
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Medicine
- Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
- Studied for its ability to inhibit specific enzymes or receptors involved in disease pathways.
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Industry
- Potential use in the development of new materials with specific properties.
- Studied for its application in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone
- 2-(2-fluorophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone
- 2-(2-methylphenyl)-3-(1-naphthyl)-4(3H)-quinazolinone
Uniqueness
2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s binding affinity to its molecular targets. Additionally, the combination of the bromophenyl and naphthyl groups contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-bromophenyl)-3-naphthalen-1-ylquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O/c25-20-13-5-3-11-18(20)23-26-21-14-6-4-12-19(21)24(28)27(23)22-15-7-9-16-8-1-2-10-17(16)22/h1-15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADOFUUPKUZUAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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